Cas no 1334405-50-3 (3-Methyl-4-chloro-8-cyanoquinoline)

3-Methyl-4-chloro-8-cyanoquinoline is a versatile quinoline derivative characterized by its functionalized aromatic structure, incorporating methyl, chloro, and cyano substituents. This compound is particularly valuable in pharmaceutical and agrochemical research due to its potential as a key intermediate in the synthesis of bioactive molecules. The presence of electron-withdrawing (cyano, chloro) and electron-donating (methyl) groups enhances its reactivity, enabling diverse modifications for targeted applications. Its stability and well-defined chemical properties make it suitable for use in heterocyclic chemistry, catalysis, and material science. The compound's purity and consistent performance are critical for reproducible results in complex synthetic pathways.
3-Methyl-4-chloro-8-cyanoquinoline structure
1334405-50-3 structure
Product Name:3-Methyl-4-chloro-8-cyanoquinoline
CAS No:1334405-50-3
MF:C11H7ClN2
MW:202.639681100845
MDL:MFCD16877642
CID:2950563
PubChem ID:71744195
Update Time:2025-08-05

3-Methyl-4-chloro-8-cyanoquinoline Chemical and Physical Properties

Names and Identifiers

    • 3-甲基-4-氯-8-氰基喹啉
    • 4-chloro-3-methylquinoline-8-carbonitrile
    • 3-METHYL-4-CHLORO-8-CYANOQUINOLINE
    • CL1010
    • SB72112
    • A908819
    • DTXSID001273113
    • MFCD16877642
    • DB-195555
    • 4-Chloro-3-methyl-8-quinolinecarbonitrile
    • 1334405-50-3
    • AKOS027335045
    • CS-0188092
    • AS-45949
    • 3-Methyl-4-chloro-8-cyanoquinoline
    • MDL: MFCD16877642
    • Inchi: 1S/C11H7ClN2/c1-7-6-14-11-8(5-13)3-2-4-9(11)10(7)12/h2-4,6H,1H3
    • InChI Key: IPHMKZHVIIFKNE-UHFFFAOYSA-N
    • SMILES: ClC1C(C)=CN=C2C(C#N)=CC=CC2=1

Computed Properties

  • Exact Mass: 202.0297759g/mol
  • Monoisotopic Mass: 202.0297759g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 14
  • Rotatable Bond Count: 0
  • Complexity: 257
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2.9
  • Topological Polar Surface Area: 36.7

Experimental Properties

  • Color/Form: White to Yellow Solid

3-Methyl-4-chloro-8-cyanoquinoline Security Information

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3-Methyl-4-chloro-8-cyanoquinoline Suppliers

Amadis Chemical Company Limited
Gold Member
Audited Supplier Audited Supplier
(CAS:1334405-50-3)3-Methyl-4-chloro-8-cyanoquinoline
Order Number:A908819
Stock Status:in Stock
Quantity:5g/1g
Purity:99%
Pricing Information Last Updated:Friday, 30 August 2024 12:32
Price ($):836.0/167.0
Email:sales@amadischem.com

Additional information on 3-Methyl-4-chloro-8-cyanoquinoline

Comprehensive Overview of 3-Methyl-4-chloro-8-cyanoquinoline (CAS No. 1334405-50-3)

3-Methyl-4-chloro-8-cyanoquinoline (CAS No. 1334405-50-3) is a specialized quinoline derivative that has garnered significant attention in pharmaceutical and agrochemical research. This compound belongs to the heterocyclic aromatic family, characterized by its unique molecular structure featuring a methyl group at the 3-position, a chloro substituent at the 4-position, and a cyano group at the 8-position. Its structural complexity makes it a valuable intermediate in the synthesis of bioactive molecules, particularly in the development of kinase inhibitors and antimicrobial agents.

The growing interest in 3-Methyl-4-chloro-8-cyanoquinoline is driven by its potential applications in drug discovery and material science. Researchers are exploring its role in modulating enzyme activity, particularly in pathways related to cancer therapy and inflammatory diseases. Recent studies highlight its efficacy as a scaffold molecule for designing targeted therapies, aligning with the current trend of precision medicine. Additionally, its cyano group enhances its reactivity, making it a versatile building block for organic synthesis.

From an industrial perspective, 3-Methyl-4-chloro-8-cyanoquinoline is synthesized through multi-step organic reactions, often involving palladium-catalyzed cross-coupling or nucleophilic substitution. Its purification and characterization require advanced techniques such as HPLC and NMR spectroscopy, ensuring high purity standards for research use. The compound's stability under various conditions also makes it suitable for long-term storage, a critical factor for laboratory applications.

The environmental impact and safety profile of 3-Methyl-4-chloro-8-cyanoquinoline are under continuous evaluation. While it is not classified as a hazardous substance, proper handling protocols are recommended to minimize exposure. This aligns with the increasing demand for green chemistry practices, where researchers prioritize sustainable synthesis methods. The compound's biodegradability and ecotoxicity data are areas of active investigation, reflecting the broader shift toward eco-friendly chemicals in the industry.

In the context of market trends, 3-Methyl-4-chloro-8-cyanoquinoline is gaining traction due to its relevance in high-value applications. Pharmaceutical companies are leveraging its structural motifs to develop next-generation small-molecule drugs, particularly for orphan diseases and rare genetic disorders. Meanwhile, agrochemical firms are exploring its potential as a crop protection agent, capitalizing on its pest resistance properties. These applications position the compound as a strategic asset in both sectors.

For researchers seeking custom synthesis or bulk quantities of 3-Methyl-4-chloro-8-cyanoquinoline, it is essential to collaborate with reliable suppliers who adhere to GMP standards. The compound's patent landscape and intellectual property considerations also play a pivotal role in its commercialization. As the demand for tailor-made intermediates rises, innovations in scalable production methods will further drive its adoption across industries.

In summary, 3-Methyl-4-chloro-8-cyanoquinoline (CAS No. 1334405-50-3) represents a cutting-edge compound with multifaceted applications. Its chemical versatility, combined with its potential in life sciences and agriculture, underscores its importance in modern research. As advancements in computational chemistry and high-throughput screening accelerate, this compound is poised to play an even greater role in addressing global challenges in healthcare and food security.

Recommended suppliers
Amadis Chemical Company Limited
(CAS:1334405-50-3)3-Methyl-4-chloro-8-cyanoquinoline
A908819
Purity:99%/99%
Quantity:5g/1g
Price ($):836.0/167.0
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